

# Dose-Response Relationship Validation of Frunexian in Human Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Frunexian |           |
| Cat. No.:            | B10829284 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the dose-response relationship of **Frunexian**, a novel Factor XIa (FXIa) inhibitor, with other FXIa inhibitors in early-stage human clinical trials. The data presented is intended to offer an objective overview of the current landscape of this emerging class of anticoagulants.

# Introduction to Frunexian and the Role of Factor XIa Inhibition

**Frunexian** is a potent and selective small-molecule inhibitor of Factor XIa, a key enzyme in the intrinsic pathway of the coagulation cascade.[1][2] By targeting FXIa, **Frunexian** aims to provide effective anticoagulation with a potentially lower risk of bleeding compared to traditional anticoagulants that target downstream factors in the common pathway.[3] Human studies have been crucial in validating the dose-dependent anticoagulant effect of **Frunexian** and establishing a safe and effective dosing range for further clinical development.

#### **Quantitative Dose-Response Data Comparison**

The following tables summarize the quantitative dose-response data from a Phase I study of **Frunexian** in healthy volunteers and compares it with publicly available data from similar studies of other FXIa inhibitors.



Table 1: Frunexian Phase I Dose-Response Data in Healthy Chinese Volunteers[1][2]

| Frunexian Dose<br>(continuous IV infusion) | Maximum aPTT Ratio to<br>Baseline (mean) | Average Maximum Inhibition of FXIa (%) |
|--------------------------------------------|------------------------------------------|----------------------------------------|
| 0.3 mg/kg/h                                | 1.33                                     | -56.14%                                |
| 0.6 mg/kg/h                                | 1.46                                     | -75.21%                                |
| 1.0 mg/kg/h                                | 1.59                                     | -83.25%                                |
| 1.5 mg/kg/h                                | 1.80                                     | -92.25%                                |
| 2.25 mg/kg/h                               | 1.92                                     | -95.66%                                |
| Placebo                                    | 1.04                                     | -6.07%                                 |
| Heparin Sodium (8 IU/kg/h)                 | 1.12                                     | Not Reported                           |

Table 2: Comparative Dose-Response Data of Other Investigational Factor XIa Inhibitors



| Drug (Study Population)                          | Dose                                                   | Key Pharmacodynamic<br>Effect                                                                                            |
|--------------------------------------------------|--------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------|
| Asundexian (Healthy<br>Volunteers)               | 25, 50, 100 mg (single and multiple oral doses)        | Dose-dependent prolongation of aPTT and inhibition of FXIa activity.[4]                                                  |
| Asundexian (Post-Acute<br>Myocardial Infarction) | 10, 20, 50 mg (oral, once daily)                       | 50 mg dose resulted in >90% inhibition of FXIa activity.[5][6] [7]                                                       |
| Milvexian (Healthy Volunteers)                   | 4, 20, 60, 200, 300, 500 mg<br>(single oral doses)     | Dose-proportional plasma<br>concentration up to 200 mg;<br>prolongation of aPTT directly<br>related to drug exposure.[1] |
| Abelacimab (Healthy Volunteers)                  | 30, 75, 150 mg (single IV doses)                       | >99% reduction in free FXI levels one hour after infusion. [8][9]                                                        |
| Osocimab (Healthy Volunteers)                    | 0.3, 1.25, 2.5, 5.0 mg/kg (IV);<br>3.0, 6.0 mg/kg (SC) | Dose-dependent increase in aPTT.[10]                                                                                     |

## Experimental Protocols

### Frunexian Phase I Dose-Escalation Study Protocol[1][2]

- Study Design: A randomized, placebo- and positive-controlled, sequential, ascending-dose study.
- Participants: 54 healthy Chinese adult volunteers.
- Dosing Regimen: Continuous 5-day intravenous infusion of Frunexian at five dose levels:
   0.3, 0.6, 1.0, 1.5, and 2.25 mg/kg/h. A placebo group and a positive-control group (heparin sodium at 8 IU/kg/h) were included.
- Key Assessments:
  - Pharmacokinetics (PK): Plasma concentrations of Frunexian were measured to determine parameters such as steady-state concentration and half-life.



- Pharmacodynamics (PD): Anticoagulant effect was assessed by measuring activated partial thromboplastin time (aPTT) and the percentage of Factor XIa inhibition.
   Prothrombin time (PT) was also measured to assess the effect on the extrinsic pathway.
- Safety: Monitoring of adverse events, including bleeding events.

# General Protocol for Phase I Studies of Alternative FXIa Inhibitors

While specific protocols vary, first-in-human and dose-escalation studies for other FXIa inhibitors like Asundexian, Milvexian, Abelacimab, and Osocimab generally follow a similar structure:[1][4][8][10]

- Study Design: Typically randomized, double-blind, placebo-controlled, with single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.
- Participants: Healthy volunteers.
- Dosing Regimen: Oral or intravenous administration across a range of doses to identify a safe and pharmacodynamically active range.
- Key Assessments:
  - PK: Characterization of absorption, distribution, metabolism, and excretion.
  - PD: Measurement of biomarkers such as aPTT, FXI levels, and FXIa activity to establish a dose-response relationship.
  - Safety and Tolerability: Close monitoring for any adverse events.

#### **Visualizations**





#### Click to download full resolution via product page

**Figure 1.** Signaling pathway of the intrinsic coagulation cascade and the mechanism of action of **Frunexian**.





Click to download full resolution via product page

Figure 2. Experimental workflow for the Frunexian Phase I dose-escalation study.





Click to download full resolution via product page

**Figure 3.** Logical relationship in **Frunexian**'s dose-response validation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

• 1. First-in-human study of milvexian, an oral, direct, small molecule factor XIa inhibitor - PMC [pmc.ncbi.nlm.nih.gov]



- 2. Pharmacokinetics, pharmacodynamics, and safety of frunexian in healthy Chinese volunteer adults: A randomized dose-escalation phase I study PMC [pmc.ncbi.nlm.nih.gov]
- 3. bjcardio.co.uk [bjcardio.co.uk]
- 4. Pharmacokinetics, pharmacodynamics, and safety of asundexian in healthy Chinese and Japanese volunteers, and comparison with Caucasian data PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacokinetics and pharmacodynamics of Abelacimab (MAA868), a novel dual inhibitor of Factor XI and Factor XIa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetics and pharmacodynamics of the factor XIa-inhibiting antibody osocimab in healthy male East Asian volunteers: Results from two phase 1 studies PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Dose-Response Relationship Validation of Frunexian in Human Studies: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10829284#dose-response-relationship-validation-infrunexian-human-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com